molecular formula C11H8N2O3 B2966704 3-(Pyrimidin-2-yloxy)benzoic acid CAS No. 176034-07-4; 5871-19-2

3-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B2966704
CAS No.: 176034-07-4; 5871-19-2
M. Wt: 216.196
InChI Key: HDKBPBOMOPYWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-2-yloxy)benzoic acid (CAS 176034-07-4) is a high-purity benzoic acid derivative serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . This compound, with molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol, is characterized by an ether linkage connecting the pyrimidine and benzoic acid rings, creating a versatile scaffold for constructing more complex bioactive molecules . Its primary research application lies in its role as a key building block for the synthesis of advanced pharmacological probes, such as the compound 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, which has been investigated for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation and glucose homeostasis, making it a significant target for metabolic disorder research . The structural framework provided by this compound is therefore valuable for researchers developing and studying novel ligands for nuclear receptors, including PPARγ and the Retinoic Acid Receptor RXR-alpha . As a white to off-white solid, it should be stored in a cool, dry place and is typically shipped at room temperature, though cold-chain transportation may be available . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Researchers should handle it with appropriate personal protective equipment, as it may cause skin and eye irritation and be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBPBOMOPYWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974234
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-19-2
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Pyrimidine Ring

(a) 3-(5-Hydroxypyrimidin-2-yl)benzoic Acid (CAS: 1092568-86-9)
  • Structure : Differs by a hydroxyl group at the 5-position of the pyrimidine ring.
  • Molecular Formula : C₁₁H₈N₂O₃ (MW: 216.19 g/mol).
  • However, this modification may reduce metabolic stability compared to the parent compound .
(b) 3-(Pyrimidin-2-ylamino)benzoic Acid (CAS: 198195-06-1)
  • Structure: The ether oxygen is replaced with an amino group (-NH-).
  • Molecular Formula : C₁₁H₉N₃O₂ (MW: 215.21 g/mol).
  • Key Differences: The amino group introduces basicity, altering ionization behavior under physiological conditions. This compound exhibits warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) , whereas toxicity data for 3-(Pyrimidin-2-yloxy)benzoic acid remains less documented.

Positional Isomers

(a) 4-(Pyrimidin-2-yloxy)benzoic Acid
  • Structure : Pyrimidine-ether linkage at the para-position of the benzoic acid.
  • Synthesis: Methyl ester derivatives (e.g., 4-(Pyrimidin-2-yloxy)benzoic acid methyl ester, CAS: 1090587-89-5) are intermediates in drug discovery, as noted by SynChem, Inc. .
  • Key Differences : Para-substitution may influence steric interactions in enzyme binding pockets compared to meta-substituted analogs.

Functional Group Variations

(a) 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid (CAS: 1086379-56-7)
  • Structure : Incorporates a bromine atom at the 5-position of the pyrimidine ring.
  • Applications : Bromine enhances electrophilicity, making this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1160994-87-5 C₁₁H₈N₂O₃ 216.19 Ether linkage (meta) Pharmaceutical intermediate
3-(5-Hydroxypyrimidin-2-yl)benzoic acid 1092568-86-9 C₁₁H₈N₂O₃ 216.19 5-OH on pyrimidine Enhanced solubility
3-(Pyrimidin-2-ylamino)benzoic acid 198195-06-1 C₁₁H₉N₃O₂ 215.21 Amino linkage (meta) Basic character; irritant hazards
4-(Pyrimidin-2-yloxy)benzoic acid methyl ester 1090587-89-5 C₁₂H₁₀N₂O₃ 230.22 Ester (para) Prodrug candidate

Q & A

Basic: What are the critical steps in synthesizing 3-(Pyrimidin-2-yloxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Starting Materials : Use pyrimidin-2-ol and 3-hydroxybenzoic acid derivatives as precursors. Halogenated pyrimidines (e.g., 2-chloro-4-pyrimidinyl derivatives) are reactive intermediates for nucleophilic substitution .
  • Reaction Optimization :
    • Temperature : Maintain 80–100°C to balance reactivity and avoid decomposition (boiling point of intermediates ~482°C) .
    • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
    • Catalyst : Use K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EA/hexane).

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via pyrimidine ring proton shifts (δ 8.5–9.0 ppm for H-4/H-6) and benzoic acid aromatic protons (δ 7.3–8.2 ppm) .
  • LC-MS :
    • Use high-resolution LC-MS (e.g., Q-TOF) to verify molecular ion peaks (expected [M+H]⁺ at m/z 251.6) and detect impurities. Gradient elution with 0.1% formic acid in acetonitrile/water is recommended .
  • X-ray Crystallography :
    • For crystalline samples, perform single-crystal diffraction and refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

Advanced: How can researchers resolve discrepancies between NMR and LC-MS purity assessments?

Methodological Answer:

  • Method Validation :
    • Spike-In Experiments : Add known impurities to the sample and compare detection limits of NMR (≥95% purity) vs. LC-MS (≥99%).
    • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
  • LC-MS Parameter Adjustment :
    • Optimize ionization settings (e.g., ESI+ vs. APCI) to reduce matrix effects. Use tandem MS to confirm impurity structures.

Advanced: What strategies are recommended for determining the crystal structure of this compound?

Methodological Answer:

  • Crystallization : Use slow evaporation in ethanol/water (1:1) at 4°C to obtain single crystals.
  • Data Collection and Refinement :
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXL.
    • Refine anisotropic displacement parameters and validate hydrogen bonds (e.g., O–H···N interactions between benzoic acid and pyrimidine) .
  • Validation Tools :
    • Check R-factors (R₁ < 0.05) and residual electron density maps using PLATON.

Advanced: How should researchers conduct a systematic review of biomonitoring or metabolic studies on this compound?

Methodological Answer:

  • Literature Search Strategy :
    • Follow PRISMA guidelines using databases (PubMed, Embase, SciFinder) with keywords: "this compound," "urinary metabolites," and "CAS 1086379-66-9" .
  • Data Extraction :
    • Tabulate detection limits, sample sizes, and analytical methods (e.g., LC-MS vs. ELISA).
  • Contradiction Analysis :
    • Use meta-regression to assess heterogeneity in reported metabolite levels (e.g., pH-dependent stability in urine) .

Basic: How can the stability of this compound be evaluated under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffers (pH 2–10) and incubate the compound at 37°C.
    • Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis :
    • Quantify degradation via LC-MS (monitor parent ion m/z 251.6 and degradation products).
    • Identify hydrolyzed products (e.g., benzoic acid or pyrimidine derivatives) using MS/MS fragmentation .

Advanced: What computational methods support the prediction of this compound’s reactivity or binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets).
    • Validate docking poses with MD simulations (NAMD/GROMACS).

Basic: How can researchers confirm the absence of regioisomeric impurities in synthetic batches?

Methodological Answer:

  • Chromatographic Separation :
    • Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve regioisomers (e.g., 4-pyrimidinyl vs. 5-pyrimidinyl derivatives).
  • 2D NMR :
    • Perform NOESY to confirm spatial proximity between pyrimidine and benzoic acid protons .

Advanced: What are the best practices for analyzing intermolecular interactions in co-crystals of this compound?

Methodological Answer:

  • Co-Crystallization Screens :
    • Use combinatorial approaches with co-formers (e.g., nicotinamide) in 96-well plates.
  • Interaction Analysis :
    • Map π-π stacking (pyrimidine-benzene) and hydrogen bonds (carboxylic acid to pyrimidine N) via Hirshfeld surface analysis (CrystalExplorer) .

Advanced: How can conflicting data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Solubility Studies :
    • Use shake-flask method with UV-Vis quantification (λmax ~270 nm).
    • Compare results with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
  • Controlled Experiments :
    • Replicate studies under standardized conditions (25°C, inert atmosphere) to isolate temperature/oxidation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.